![molecular formula C14H11BrO3S B14439490 2-[4-(5-Bromothiophene-2-carbonyl)phenyl]propanoic acid CAS No. 77614-39-2](/img/structure/B14439490.png)
2-[4-(5-Bromothiophene-2-carbonyl)phenyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(5-Bromothiophene-2-carbonyl)phenyl]propanoic acid is an organic compound that belongs to the class of carboxylic acids It features a brominated thiophene ring attached to a phenylpropanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-Bromothiophene-2-carbonyl)phenyl]propanoic acid typically involves multiple steps, starting with the bromination of thiophene. The brominated thiophene is then subjected to a series of reactions, including carbonylation and coupling with a phenylpropanoic acid derivative. Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and palladium catalysts for coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(5-Bromothiophene-2-carbonyl)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the carbonyl group results in alcohols .
Applications De Recherche Scientifique
2-[4-(5-Bromothiophene-2-carbonyl)phenyl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of specialty chemicals .
Mécanisme D'action
The mechanism of action of 2-[4-(5-Bromothiophene-2-carbonyl)phenyl]propanoic acid involves its interaction with specific molecular targets. The brominated thiophene ring can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways are subject to ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-thiophenecarboxaldehyde: Shares the brominated thiophene structure but differs in the functional groups attached.
5-Bromo-2-thienylboronic acid: Another brominated thiophene derivative used in coupling reactions.
Uniqueness
2-[4-(5-Bromothiophene-2-carbonyl)phenyl]propanoic acid is unique due to its combination of a brominated thiophene ring with a phenylpropanoic acid moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
77614-39-2 |
|---|---|
Formule moléculaire |
C14H11BrO3S |
Poids moléculaire |
339.21 g/mol |
Nom IUPAC |
2-[4-(5-bromothiophene-2-carbonyl)phenyl]propanoic acid |
InChI |
InChI=1S/C14H11BrO3S/c1-8(14(17)18)9-2-4-10(5-3-9)13(16)11-6-7-12(15)19-11/h2-8H,1H3,(H,17,18) |
Clé InChI |
MIDVSBUJTYXYLJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)C(=O)C2=CC=C(S2)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


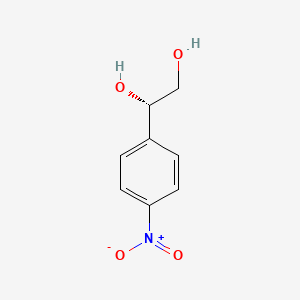
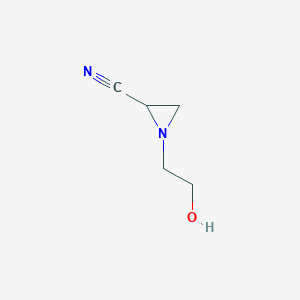
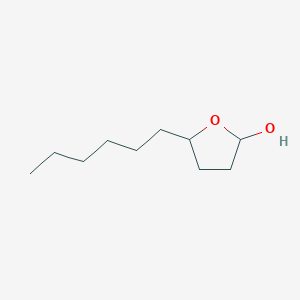





![6-[(1E,3E,5E)-6-[(1R,3R,4S,5S,7R)-4,8-dihydroxy-1,3,5,7-tetramethyl-2,6-dioxabicyclo[3.2.1]octan-3-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one](/img/structure/B14439466.png)

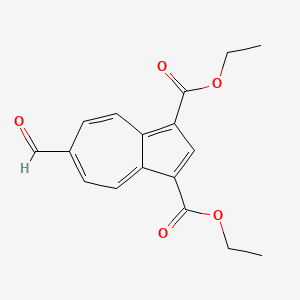
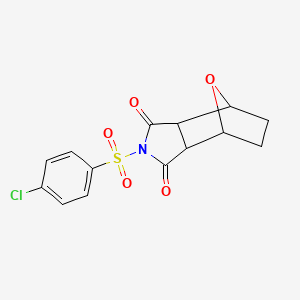
![1-Methyl-2-{[(2-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide](/img/structure/B14439486.png)

